molecular formula C10H13NSi B15071305 3-Trimethylsilylbenzonitrile CAS No. 82142-18-5

3-Trimethylsilylbenzonitrile

Cat. No.: B15071305
CAS No.: 82142-18-5
M. Wt: 175.30 g/mol
InChI Key: BVZASOLZJLCETJ-UHFFFAOYSA-N
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Description

3-Trimethylsilylbenzonitrile is an organic compound with the molecular formula C10H13NSi. It is a derivative of benzonitrile where a trimethylsilyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Trimethylsilylbenzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like halides and bases are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 3-Trimethylsilylbenzylamine.

    Oxidation: 3-Trimethylsilylbenzoic acid.

Scientific Research Applications

3-Trimethylsilylbenzonitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Trimethylsilylbenzonitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and nitrile groups. The trimethylsilyl group can stabilize reaction intermediates, making it a valuable reagent in organic synthesis. The nitrile group can undergo transformations to form amines, acids, and other functional groups, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.

    3-Trimethylsilylbenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.

    3-Trimethylsilylbenzoic Acid: An oxidation product of 3-Trimethylsilylbenzonitrile, used in different contexts.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations.

Properties

CAS No.

82142-18-5

Molecular Formula

C10H13NSi

Molecular Weight

175.30 g/mol

IUPAC Name

3-trimethylsilylbenzonitrile

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,1-3H3

InChI Key

BVZASOLZJLCETJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C#N

Origin of Product

United States

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